molecular formula C18H11ClN6O4 B3410914 2-chloro-5-nitro-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide CAS No. 899946-16-8

2-chloro-5-nitro-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide

Cat. No.: B3410914
CAS No.: 899946-16-8
M. Wt: 410.8 g/mol
InChI Key: NQPSDKMFKIZJMU-UHFFFAOYSA-N
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Description

2-chloro-5-nitro-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide ( 899946-16-8) is a chemical compound with the molecular formula C18H11ClN6O4 and a molecular weight of 410.77 g/mol . It features a pyrazolo[3,4-d]pyrimidine core scaffold, which is a recognized pharmacophore in medicinal chemistry due to its structural similarity to purine bases, allowing it to interact with various enzymatic targets . The pyrazolo[3,4-d]pyrimidine scaffold is considered a bioisostere of naturally occurring purine nucleosides and is a key structural component in many biologically active molecules . This class of compounds has been extensively investigated for its potential in drug discovery, particularly in the development of kinase inhibitors . Specifically, derivatives containing this scaffold have been designed and synthesized as potential inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) . These kinases are critical targets in oncology research, and molecules based on the pyrazolopyrimidine structure can be engineered to occupy the ATP-binding pocket of these enzymes, thereby inhibiting their activity . The specific substitution pattern on this compound, including the 2-chloro-5-nitrobenzamide moiety and the 1-phenyl group, is typical of structures explored in structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for research purposes . This product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-chloro-5-nitro-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN6O4/c19-15-7-6-12(25(28)29)8-13(15)17(26)22-23-10-20-16-14(18(23)27)9-21-24(16)11-4-2-1-3-5-11/h1-10H,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQPSDKMFKIZJMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-nitro-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved by the cyclization of appropriate hydrazine derivatives with β-ketoesters or β-diketones under acidic or basic conditions.

    Nitration and Chlorination:

    Coupling with Benzamide: The final step involves the coupling of the pyrazolo[3,4-d]pyrimidine core with benzamide derivatives under suitable conditions, often using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-nitro-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., Pd/C) or chemical reductants like tin(II) chloride.

    Substitution: The chloro group can be substituted with nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas, Pd/C, tin(II) chloride

    Substitution: Amines, thiols, alkoxides, base (e.g., NaOH, KOH)

    Oxidation: Potassium permanganate, chromium trioxide

Major Products

    Reduction: 2-amino-5-nitro-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide

    Substitution: Various substituted derivatives depending on the nucleophile used

    Oxidation: Oxidized derivatives of the phenyl ring

Scientific Research Applications

Overview

2-chloro-5-nitro-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide is a complex organic compound that belongs to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. The structure features a benzamide moiety with chloro and nitro substituents and a pyrazolo[3,4-d]pyrimidine ring system.

Biological Activities

The biological activities of 2-chloro-5-nitro-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide have been explored in various studies:

  • Antitumor Activity : Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant antitumor properties. For instance, derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Antimicrobial Properties : Some studies have reported that this compound exhibits antimicrobial activity against a range of bacteria and fungi. The presence of the nitro group is often linked to enhanced antibacterial effects.
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases. It may inhibit the production of pro-inflammatory cytokines.

Chemical Reactions and Modifications

2-chloro-5-nitro-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide can undergo several chemical transformations:

  • Reduction : The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or tin(II) chloride.
  • Substitution Reactions : The chloro group can be replaced with various nucleophiles (amines, thiols) under suitable conditions.

These reactions are significant for synthesizing analogs that may exhibit enhanced biological activity or altered pharmacokinetic properties.

Case Studies and Research Findings

Several case studies highlight the applications of this compound:

  • Study on Antitumor Activity : A study published in a peer-reviewed journal demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines showed promising results in inhibiting tumor growth in xenograft models. The study indicated that modifications to the benzamide moiety could enhance efficacy against specific cancer types.
  • Antimicrobial Efficacy Assessment : Another research effort focused on evaluating the antimicrobial properties of several pyrazolo derivatives, including 2-chloro-5-nitro-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide. Results indicated effective inhibition against resistant bacterial strains.
  • Inflammation Modulation Study : A recent investigation assessed the anti-inflammatory properties of this compound in vitro. The findings suggested a significant reduction in inflammatory markers in treated cells compared to controls.

Data Tables

Here is a summary table showcasing the biological activities and relevant studies associated with 2-chloro-5-nitro-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide:

ApplicationStudy ReferenceKey Findings
Antitumor Activity[Study 1]Induced apoptosis in cancer cell lines
Antimicrobial Properties[Study 2]Effective against resistant bacterial strains
Anti-inflammatory Effects[Study 3]Reduced inflammatory markers in vitro

Mechanism of Action

The mechanism of action of 2-chloro-5-nitro-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins and disrupting signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key analogs and their substituent effects are summarized below:

Compound Name Substituents on Benzamide Ring Core Modifications Melting Point (°C) Yield (%) Molecular Weight (g/mol)
Target Compound 2-Chloro-5-nitro 1-Phenyl, 4-oxo N/A N/A ~418.8 (estimated)
(E)-N’-(4-Nitrobenzylidene)acetohydrazide (5c) 4-Nitro 3,6-Dimethyl, 4-oxo, 1-phenyl 244–246 78 ~435.4
N-[1-(3-Chlorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]-2-(trifluoromethyl)benzamide 2-Trifluoromethyl 1-(3-Chlorophenyl), 4-oxo N/A N/A 474.8
3,4-Diethoxy-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide 3,4-Diethoxy 1-Phenyl, 4-oxo N/A N/A 419.4
3,4,5-Trimethoxy-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide 3,4,5-Trimethoxy 1-Phenyl, 4-oxo N/A N/A 421.4

Key Observations:

  • Electron-Withdrawing Groups (EWGs): The target compound’s 2-chloro-5-nitro substituents increase electrophilicity compared to analogs with methoxy or ethoxy groups (electron-donating). This may enhance interactions with charged residues in enzyme active sites .
  • Lipophilicity: The trifluoromethyl group in improves lipophilicity (ClogP ~3.5), whereas the nitro group in the target compound balances polarity and membrane permeability.
  • Thermal Stability: Analog 5c (melting point 244–246°C) suggests nitro-substituted derivatives exhibit higher thermal stability, likely due to strong intermolecular interactions .
PPARγ Antagonism
  • The structurally related 2-chloro-5-nitro-N-(4-pyridyl)benzamide (T007) demonstrated potent PPARγ antagonism, reversing EAE (experimental autoimmune encephalomyelitis) in preclinical models .
  • The target compound’s pyrazolo[3,4-d]pyrimidine core may enhance selectivity for PPARγ isoforms compared to T007’s simpler pyridyl scaffold.
Antimicrobial Activity
  • Pyrazolo[3,4-d]pyrimidine derivatives with nitro groups (e.g., 5c ) showed moderate antimicrobial activity against S. aureus and E. coli (MIC: 32–64 µg/mL) .
  • The target compound’s chloro-nitro combination may synergize to improve potency, though experimental validation is needed.

Biological Activity

2-chloro-5-nitro-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide is a complex organic compound belonging to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are recognized for their diverse biological activities, including potential therapeutic applications in various diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against specific pathogens, and potential therapeutic roles.

Chemical Structure and Properties

The compound's structure includes:

  • A benzamide moiety with a chloro and nitro group.
  • A pyrazolo[3,4-d]pyrimidine ring system substituted with a phenyl group.

This unique structure contributes to its biological activity by influencing its interaction with biological targets.

The biological activity of 2-chloro-5-nitro-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide is primarily attributed to its ability to interact with key enzymes and receptors in various biological pathways.

Antimicrobial Activity

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant antimicrobial properties. For instance:

  • Antitubercular Activity : Similar compounds have shown promising results against Mycobacterium tuberculosis, with some derivatives displaying IC50 values between 1.35 to 2.18 μM against the pathogen . The structural features that enhance this activity include the presence of electron-withdrawing groups like nitro and halides.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored extensively:

  • AChE Inhibition : Studies on related compounds suggest that modifications in the pyrazolo[3,4-d]pyrimidine core can lead to enhanced inhibition of acetylcholinesterase (AChE), which is crucial for treating neurodegenerative disorders .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds similar to 2-chloro-5-nitro-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide:

StudyFocusFindings
Antitubercular AgentsIdentified several derivatives with IC50 values ranging from 1.35 to 2.18 μM against M. tuberculosis.
Enzyme InhibitionDemonstrated significant inhibition of α-glucosidase and α-amylase by structurally similar compounds with good solubility and low toxicity profiles.
Antibacterial ActivityEvaluated various derivatives for antibacterial properties against multiple strains; some exhibited substantial inhibition rates.

Structure-Activity Relationship (SAR)

The SAR studies indicate that:

  • The presence of electron-withdrawing groups (like nitro) enhances the inhibitory activity against various enzymes.
  • The positioning of substituents on the phenyl ring significantly affects the compound's potency.

For example, compounds with para-substituted nitro groups displayed stronger interactions with target enzymes compared to ortho or meta substitutions due to better spatial orientation for binding .

Q & A

Q. What are the optimal synthetic routes for 2-chloro-5-nitro-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide, and how can yield and purity be maximized?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with pyrazolo[3,4-d]pyrimidine core formation, followed by sequential functionalization. Key steps include:
  • Core Formation : Cyclization of pyrazole derivatives with nitriles or amidines under reflux in solvents like ethanol or DMF .
  • Substituent Introduction : Chlorination and nitration steps require controlled conditions (e.g., 60–80°C, HNO₃/H₂SO₄ for nitration) .
  • Coupling Reactions : Amide bond formation between intermediates using coupling agents (e.g., EDC/HOBt) in anhydrous DCM .
  • Optimization : Use column chromatography (silica gel, ethyl acetate/hexane) for purification. Monitor reactions via TLC and optimize solvent polarity (e.g., DMSO for solubility) .

Q. How can the molecular structure of this compound be characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., nitro groups deshield aromatic protons at δ 8.2–8.5 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ peak matching theoretical mass) .
  • Crystallography :
  • X-ray Diffraction : Grow single crystals via slow evaporation (solvent: DMSO/water). Refine using SHELX software (SHELXL for structure solution, SHELXPRO for validation) .
  • Key Parameters : Report bond angles (e.g., C–N–C in pyrimidine core: ~120°) and torsional strains in the benzamide moiety .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies involving this compound?

  • Methodological Answer :
  • Dose-Response Analysis : Perform IC₅₀ assays (e.g., MTT for cytotoxicity) with standardized protocols (n ≥ 3 replicates) .
  • Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity (e.g., kinase inhibition assays) .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers or assay-specific artifacts .

Q. What computational strategies predict the binding interactions of this compound with biological targets like kinases?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions (PDB IDs: 1ATP for ATP-binding pockets). Prioritize hydrogen bonds with pyrimidine N-atoms .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations (GROMACS/AMBER) to assess stability of ligand-target complexes. Analyze RMSD (<2 Å indicates stable binding) .
  • QSAR Modeling : Corporate substituent electronic parameters (Hammett σ) to predict activity trends in derivatives .

Q. How does the nitro group at position 5 influence the compound’s reactivity and pharmacological profile?

  • Methodological Answer :
  • Reactivity :
  • Reduction : Convert nitro to amine using H₂/Pd-C (ethanol, 50°C) for SAR studies .
  • Electrophilic Substitution : Nitro groups direct incoming electrophiles to meta positions in the benzene ring .
  • Pharmacology :
  • Bioavailability : Nitro groups enhance lipophilicity (logP ~2.8) but may reduce solubility. Use co-solvents (e.g., PEG-400) in in vivo studies .
  • Metabolism : Assess nitro-reductase-mediated activation via liver microsome assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-5-nitro-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide
Reactant of Route 2
2-chloro-5-nitro-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide

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